molecular formula C16H24F3N5O4S B2850488 1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2034601-90-4

1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2850488
CAS No.: 2034601-90-4
M. Wt: 439.45
InChI Key: AZHBJSQVYXHZDN-UHFFFAOYSA-N
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Description

1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a triazole ring, and a piperidine moiety

Preparation Methods

The synthesis of 1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often begins with the preparation of the piperidine intermediates, followed by the introduction of the triazole ring and the trifluoromethyl group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the methylsulfonyl group allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group and the triazole ring can participate in nucleophilic substitution reactions, often under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s reactivity makes it valuable in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group and the triazole ring play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

When compared to similar compounds, 1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its unique combination of structural features. Similar compounds include:

    1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one: Lacks the 4-methyl group, which may affect its reactivity and binding properties.

    This compound: Similar structure but with different substituents, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-2-[1-(1-methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24F3N5O4S/c1-21-14(16(17,18)19)20-24(15(21)26)12-5-7-22(8-6-12)13(25)11-3-9-23(10-4-11)29(2,27)28/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHBJSQVYXHZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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